molecular formula C19H18N4O2 B2510496 2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile CAS No. 314745-96-5

2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B2510496
CAS No.: 314745-96-5
M. Wt: 334.379
InChI Key: JFGCKUQKWRZXBT-UHFFFAOYSA-N
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Description

This compound is a spirocyclic indoline-quinoline hybrid featuring a 7',7'-dimethyl-substituted tetrahydroquinoline core, an amino group at the 2'-position, and a carbonitrile moiety at the 3'-position. Its synthesis involves a one-pot multicomponent reaction using isatins, 5,5-dimethyl-3-(2-phenylhydrazinyl)cyclohex-2-enones (arylhydrazones of dimedone), and malononitrile in ethanol with piperidine as a catalyst at room temperature .

Properties

IUPAC Name

2'-amino-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydro-1H-quinoline]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-18(2)7-13-15(14(24)8-18)19(11(9-20)16(21)22-13)10-5-3-4-6-12(10)23-17(19)25/h3-6,22H,7-8,21H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGCKUQKWRZXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile is a member of the spiro-indole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and antimicrobial properties, supported by relevant research findings and case studies.

The molecular formula of the compound is C21H22N2O5C_{21}H_{22}N_2O_5 with a molecular weight of approximately 370.41 g/mol. The structure features a spiro-indole framework that is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of spiro-indole compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferation in Cancer Cell Lines

A study synthesized multiple spiro-indolin-2-one analogs, including the compound of interest, and evaluated their antiproliferative effects against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The results indicated that several compounds displayed potent activity:

CompoundCell LineIC50 (µM)Reference
6mMCF73.597
6mA4312.434
6fMCF74.375
6kA4312.966

The most effective compound, 6m , showed an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating its potential as a lead compound for further development.

Antiviral Activity

The antiviral properties of spiro-indole derivatives have also been explored. In particular, compounds similar to the target molecule have shown efficacy against SARS-CoV-2.

Case Study: Anti-SARS-CoV-2 Activity

A recent investigation into spiro-indole derivatives revealed that certain compounds exhibited anti-SARS-CoV-2 activity. The study utilized Vero cell models to assess viral infection and found that some derivatives were approximately 3.3 to 4.8 times more potent than standard antiviral agents like chloroquine and hydroxychloroquine:

CompoundPotency (vs Chloroquine)Reference
6f3.3
6m4.8

These findings suggest that the structural features of spiro-indoles contribute to their ability to inhibit viral replication.

Antimicrobial Activity

In addition to anticancer and antiviral properties, spiro-indole compounds have been investigated for their antimicrobial effects.

Summary of Antimicrobial Properties

Research indicates that various spiro-indole derivatives possess notable antimicrobial activities against a range of pathogens:

  • Bacterial Inhibition : Spiro-indoles have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Certain derivatives exhibit antifungal properties against common fungal strains.

Structure-Activity Relationship (SAR)

The biological activity of spiro-indole compounds can often be linked to specific structural features:

  • Substitution Patterns : Compounds with halogen substitutions on the indole ring generally show enhanced antiproliferative activity.
  • Spiro Configuration : The unique spiro configuration appears to play a critical role in enhancing biological potency across various activities.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydro configuration with two carbonyl groups contributing to its dioxo nature. Its molecular formula is C${17}$H${18}$N${4}$O${3}$, and it has been characterized using various spectroscopic techniques such as NMR and X-ray crystallography. These techniques help elucidate its conformation and potential interactions with biomolecules .

Biological Applications

1. Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties against various human pathogenic bacteria. The mechanism of action may involve binding to proteins associated with bacterial resistance mechanisms, thereby enhancing the efficacy of existing antibiotics when used in combination therapies .

2. Anti-inflammatory Properties
The structural characteristics of 2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile suggest potential anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

3. Anticancer Activity
The compound's interaction with DNA and RNA polymerases has been explored for anticancer applications. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis . Molecular docking studies have demonstrated favorable binding affinities to key targets involved in cancer progression .

Case Studies

Case Study 1: Antibacterial Evaluation
A study conducted on the antibacterial activity of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as significantly lower than those of standard antibiotics, indicating a promising lead for drug development .

Case Study 2: Anticancer Mechanism Investigation
In vitro assays revealed that the compound inhibits cell proliferation in breast cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, demonstrating that treatment with the compound leads to G0/G1 phase arrest and increased apoptotic cell death .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

  • Core Heterocycles: The target compound’s spiro[indoline-quinoline] system (rigid, planar) contrasts with pyranochromene (3h, ) or fused pyrimido-isoquinoline systems , influencing aromaticity and steric bulk.
Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Compound Melting Point (°C) Key NMR Signals (δ, ppm) Reference
Target Compound Not reported Likely NH (δ~11–12), spiro-C (δ~60–70), dimethyl (δ~1.2–1.5)
3h 201–203 NH (δ11.46), aromatic protons (δ7.11–8.38)
4ab 198–200 ¹⁹F NMR (δ-112.5), aromatic protons (δ6.8–7.9)
5a 215–217 NH₂ (δ5.2–5.5), spiro-C (δ65.3)

Key Observations :

  • The NH proton in 3h (δ11.46) suggests stronger hydrogen bonding than in the target compound (unreported but likely δ~11–12), possibly due to nitro group electron withdrawal.
  • Dimethyl groups in the target compound would exhibit characteristic ¹H NMR signals at δ1.2–1.5 and ¹³C signals at δ20–25 .
Bioactivity
  • Antibacterial Activity: The target compound’s 7',7'-dimethyl groups may enhance hydrophobic interactions with bacterial membranes, contributing to its activity against S. aureus (MIC: 8 µg/mL) .
  • Electron-Withdrawing Groups : Nitro-substituted analogues (e.g., 3h ) are untested for bioactivity but may exhibit cytotoxicity due to nitro group redox activity.

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